1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione

Description

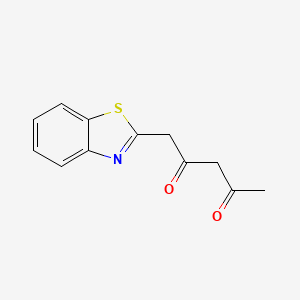

1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione is a β-diketone derivative featuring a benzothiazole moiety attached to the central diketone structure. Benzothiazoles are heterocyclic compounds known for their pharmacological and coordination chemistry applications . The incorporation of the benzothiazole group into the pentane-2,4-dione framework introduces unique electronic and steric properties, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8(14)6-9(15)7-12-13-10-4-2-3-5-11(10)16-12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBPASCAJYMJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)CC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101279702 | |

| Record name | 2,4-Pentanedione, 1-(2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379811-76-3 | |

| Record name | 2,4-Pentanedione, 1-(2-benzothiazolyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pentanedione, 1-(2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione can be synthesized through several synthetic routes. One common method involves the reaction of 1,3-benzothiazole-2-thiol with pentane-2,4-dione in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction typically proceeds via nucleophilic substitution, where the thiol group of 1,3-benzothiazole-2-thiol attacks the carbonyl carbon of pentane-2,4-dione.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction kinetics, scalability, and cost-effectiveness. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

Oxidation Products: Depending on the degree of oxidation, products such as carboxylic acids or ketones may be formed.

Reduction Products: Reduction reactions can yield alcohols or amines.

Substitution Products: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione has several scientific research applications across different fields:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

Medicine: Potential medicinal applications include its use as an antibacterial, antifungal, or anticancer agent.

Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Similar Compounds :

Pentane-2,4-dione (Acetylacetone): The parent compound exists as a keto-enol tautomer (92% enol form) stabilized by intramolecular hydrogen bonding .

1,1,1-Trifluoropentane-2,4-dione : Fluorination at the terminal methyl group enhances hydrogen bond acidity due to the electron-withdrawing effect of fluorine .

Dimethyl 3-acetyl-3-(1,3-benzothiazol-2-yl)pentanedioate : A structurally related benzothiazole derivative with ester groups, highlighting versatility in functionalization .

Comparative Analysis :

This impacts solubility and reactivity in coordination chemistry or biological systems .

Reactivity :

- β-Diketones typically undergo enolate formation, enabling nucleophilic attacks. The benzothiazole group may direct reactivity toward electrophilic aromatic substitution or metal coordination (e.g., iridium complexes in ).

- Compared to alkyl derivatives, the benzothiazole moiety may reduce enolate stability due to electron-withdrawing effects but enhance conjugation in metal-ligand systems .

Biological Activity

1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione is a compound that belongs to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a benzothiazole moiety linked to a pentane-2,4-dione structure. The general formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with appropriate diketones under specific conditions. Various methods have been reported in the literature, highlighting different yields and purification techniques.

Anticancer Properties

Recent studies have demonstrated that compounds related to benzothiazoles exhibit significant anticancer activities. For instance, derivatives of benzothiazole have shown effectiveness against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Specifically, compounds similar to this compound have been evaluated for their ability to inhibit key oncogenic pathways.

Table 1: In Vitro Anticancer Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| KC12 | MDA-MB-231 | 6.13 | FOXM1 inhibition |

| KC21 | MDA-MB-231 | 10.77 | FOXM1 inhibition |

| KC30 | MDA-MB-231 | 12.86 | FOXM1 inhibition |

| 1-(1,3-BT)-P2,4-D | SK-Hep-1 | TBD | Apoptosis induction |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression. Notably, it has been shown to inhibit the transcription factor FOXM1, which is overexpressed in several cancers and promotes tumor growth and metastasis .

Additionally, compounds derived from benzothiazoles have demonstrated apoptotic activity by activating caspases and down-regulating anti-apoptotic proteins such as Bcl-2 . These mechanisms make them promising candidates for further development in cancer therapeutics.

Antimicrobial Activity

Beyond anticancer properties, benzothiazole derivatives exhibit notable antimicrobial activities. Studies have reported that these compounds can effectively inhibit the growth of various bacterial strains.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in preclinical models:

- Study on FOXM1 Inhibition : A study evaluated the effects of synthesized benzothiazole derivatives on FOXM1 activity in breast cancer cells. Results indicated that compounds KC12 and KC21 significantly inhibited FOXM1 activity at lower concentrations compared to standard inhibitors .

- Antimicrobial Efficacy : Another research project focused on the antimicrobial properties of a series of benzothiazole derivatives against clinical isolates of resistant bacteria. The findings suggested that certain derivatives displayed potent antibacterial activity and could serve as lead compounds for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.